molecular formula C16H22ClN3O B12731183 Piperidine, 1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)-, hydrochloride CAS No. 97739-32-7

Piperidine, 1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)-, hydrochloride

Cat. No.: B12731183
CAS No.: 97739-32-7
M. Wt: 307.82 g/mol
InChI Key: DYUONQAAGYWYQZ-UHFFFAOYSA-N
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Description

Piperidine, 1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)-, hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds It features a piperidine ring substituted with a 3-phenyl-1,2,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine, 1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)-, hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)-, hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the piperidine moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

Piperidine, 1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)-, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of piperidine, 1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)-, hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
  • 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine

Uniqueness

Piperidine, 1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-phenyl-1,2,4-oxadiazole moiety enhances its potential as an anti-infective agent and its utility in various scientific applications .

Properties

CAS No.

97739-32-7

Molecular Formula

C16H22ClN3O

Molecular Weight

307.82 g/mol

IUPAC Name

3-phenyl-5-(3-piperidin-1-ylpropyl)-1,2,4-oxadiazole;hydrochloride

InChI

InChI=1S/C16H21N3O.ClH/c1-3-8-14(9-4-1)16-17-15(20-18-16)10-7-13-19-11-5-2-6-12-19;/h1,3-4,8-9H,2,5-7,10-13H2;1H

InChI Key

DYUONQAAGYWYQZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCC2=NC(=NO2)C3=CC=CC=C3.Cl

Origin of Product

United States

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